molecular formula C8H16N8O12S2 B14089897 DivicineSulfate(2

DivicineSulfate(2

Cat. No.: B14089897
M. Wt: 480.4 g/mol
InChI Key: WARDHINVUKOWCQ-UHFFFAOYSA-N
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Description

Divicine Sulfate(2:1), chemically designated as 2,6-diamino-4,5-pyrimidinediol sulfate, is a sulfate salt of divicine, a pyrimidine derivative. Its molecular formula is C₄H₆N₄O₂ • x(H₂O₄S), with a base molecular weight of 142.12 g/mol (excluding hydrated sulfate contributions) . This compound appears as a pale beige solid, decomposes above 209°C, and exhibits slight solubility in water, dimethyl sulfoxide (DMSO), and sulfuric acid . Divicine Sulfate(2:1) serves as a critical building block in pharmaceutical synthesis, particularly for developing nucleoside analogs and redox-active compounds .

Properties

Molecular Formula

C8H16N8O12S2

Molecular Weight

480.4 g/mol

IUPAC Name

2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid

InChI

InChI=1S/2C4H6N4O2.2H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;2*1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);2*(H2,1,2,3,4)

InChI Key

WARDHINVUKOWCQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of divicine involves a three-step process:

Industrial Production Methods

Industrial production methods for divicine sulfate are not well-documented in the literature. the synthesis of divicine itself can be scaled up using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Divicine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen, alkaline solutions.

    Reduction: Sodium dithionite.

    Substitution: Aqueous ammonia, atmospheric oxygen.

Major Products Formed

Scientific Research Applications

Divicine sulfate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of divicine sulfate involves its interaction with molecular targets and pathways related to oxidative stress and hemolysis. Divicine is known to produce reactive oxygen species, leading to oxidative damage in red blood cells, which is particularly harmful in individuals with glucose-6-phosphate dehydrogenase deficiency .

Comparison with Similar Compounds

Sodium 2-Ethylhexyl Sulfate (Docusate Sodium Related Compound B)

  • Chemical Structure : Sodium 2-ethylhexyl sulfate (C₁₂H₂₀Na₂O₇S) is a sulfated surfactant with a branched alkyl chain.
  • Physical Properties: Higher molecular weight (332.32 g/mol) compared to Divicine Sulfate.
  • Applications : Primarily used as an emulsifier or surfactant in pharmaceuticals and cosmetics. Unlike Divicine Sulfate, it lacks a pyrimidine backbone, limiting its utility in nucleoside synthesis .
  • Safety : Classified as a United States Pharmacopeia (USP) reference standard, indicating rigorous purity requirements but lower inherent reactivity compared to Divicine Sulfate .

Dimethyl Sulfate

  • Chemical Structure : A simple sulfate ester, (CH₃O)₂SO₂, with a molecular weight of 126.13 g/mol .
  • Physical Properties : Liquid at room temperature (melting point: -32°C), highly reactive, and volatile.
  • Applications : Utilized as a methylating agent in organic synthesis, diverging from Divicine Sulfate’s role as a pharmaceutical precursor .
  • Toxicity: Highly toxic and carcinogenic, requiring stringent handling protocols. In contrast, Divicine Sulfate is stored under inert atmospheres at 4°C due to sensitivity to oxidation rather than acute toxicity .

Dihydrogen Dinitrosulfatoplatinate(II)

  • Chemical Structure : A platinum complex with sulfato and nitro ligands (CAS 12033-81-7), exact formula unspecified in available data .
  • Applications : Specialized in catalysis and coordination chemistry, contrasting with Divicine Sulfate’s pharmaceutical focus.
  • Safety: Limited toxicity data, but platinum complexes often require caution due to metal-related bioactivity .

Bis(2-ethylhexyl) Sulfosuccinate Hemicalcium Salt

  • Chemical Structure : C₄₀H₇₄CaO₁₄S₂, a sulfosuccinate surfactant with a large hydrophobic domain .
  • Applications : Functions as a wetting agent or stabilizer in industrial formulations. Its calcium salt form enhances stability in aqueous systems, unlike Divicine Sulfate’s niche in redox chemistry .

Data Table: Key Properties of Divicine Sulfate(2) and Comparable Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Solubility Applications Toxicity/Handling
Divicine Sulfate(2:1) 5348-48-1 C₄H₆N₄O₂ • x(H₂O₄S) 142.12 + x(98.08) Slight (H₂O, DMSO, H₂SO₄) Pharmaceutical building block Sensitive to oxidation; store at 4°C
Sodium 2-Ethylhexyl Sulfate - C₁₂H₂₀Na₂O₇S 332.32 High (H₂O) Surfactant, USP standard Low reactivity; high purity required
Dimethyl Sulfate 77-78-1 (CH₃O)₂SO₂ 126.13 Miscible with organic solvents Methylating agent Highly toxic; regulated shipping
Dihydrogen Dinitrosulfatoplatinate(II) 12033-81-7 Unspecified Unspecified Unspecified Catalysis, coordination chemistry Caution for metal toxicity
Bis(2-ethylhexyl) Sulfosuccinate Hemicalcium Salt - C₄₀H₇₄CaO₁₄S₂ Unspecified High (H₂O) Industrial surfactant Stable under ambient conditions

Research Findings and Key Differences

  • Structural Diversity : Divicine Sulfate’s pyrimidine core distinguishes it from sulfated surfactants (e.g., sodium 2-ethylhexyl sulfate) and metal complexes (e.g., platinum sulfato compounds). This structure enables redox activity and nucleoside mimicry, critical in drug design .
  • Its decomposition above 209°C underscores thermal instability compared to stable surfactants .
  • Toxicity Profile: While Divicine Sulfate requires inert storage, its toxicity is less acute than dimethyl sulfate, a known carcinogen .

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